2-(4-Bromophenyl)-5-(2-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
2-(4-Bromophenyl)-5-(2-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound featuring a fused thiazolo-triazolone core. The molecule contains a 4-bromophenyl substituent at position 2 and a 2-methoxybenzylidene group at position 5. The Z-configuration of the benzylidene moiety is critical for its structural and electronic properties.
Properties
CAS No. |
606953-39-3 |
|---|---|
Molecular Formula |
C18H12BrN3O2S |
Molecular Weight |
414.3 g/mol |
IUPAC Name |
(5E)-2-(4-bromophenyl)-5-[(2-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H12BrN3O2S/c1-24-14-5-3-2-4-12(14)10-15-17(23)22-18(25-15)20-16(21-22)11-6-8-13(19)9-7-11/h2-10H,1H3/b15-10+ |
InChI Key |
MOTGUXVYKGNVSQ-XNTDXEJSSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-Bromophenyl)-5-(2-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions. This reaction is often mediated by visible light and does not require a catalyst, making it an environmentally friendly approach . The reaction conditions are optimized to achieve high yields and regioselectivity. Industrial production methods may involve scaling up this reaction while maintaining the same conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
2-(4-Bromophenyl)-5-(2-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Bromophenyl)-5-(2-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is being explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-(2-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituent groups, positions, and electronic effects. Key comparisons include:
Substituent Position and Electronic Effects
: (5Z)-2-(4-Bromophenyl)-5-(4-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
(Compound 2b) : (Z)-5-(2-Methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Substituent Type and Bioactivity
(Compound 3a) : 5-Benzylidene-2-[4-(phenylsulfonyl)phenyl]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
: (Z)-2-(4-Bromophenyl)-5-(2-(hexyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Spectral and Structural Analysis
- : X-ray data for a cyclopropylamino-substituted analog confirms the Z-configuration and planarity of the thiazolo-triazolone core. The C5–C7 double bond (1.373 Å) and torsion angles (−0.1°) highlight structural rigidity .
- (Compound 2b) : NMR shifts (δ = 8.34 ppm for =CH and δ = 3.95 ppm for CH₃) align with the 2-methoxybenzylidene group, suggesting similar resonance patterns in the target compound .
Comparative Data Table
*Inferred from analogous compounds.
Key Findings and Implications
The 4-bromophenyl group at position 2 increases molecular weight and may enhance electron-withdrawing effects, influencing reactivity and binding interactions.
Physical Properties :
- Sulfonyl-containing analogs (e.g., ) exhibit higher melting points due to polar interactions .
- Alkoxy chains (e.g., hexyloxy in ) improve lipophilicity, which could enhance membrane permeability .
Spectral Trends: UV absorption at ~389 nm is consistent across benzylidene derivatives, indicating a shared chromophore . NMR shifts for the methoxy group (δ ~3.95 ppm) and benzylidene proton (δ ~8.3–8.5 ppm) are diagnostic for structural confirmation .
Q & A
Q. Q1. What are the critical challenges in synthesizing 2-(4-Bromophenyl)-5-(2-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step protocols, including cyclocondensation and Knoevenagel reactions. Key challenges include regioselectivity in forming the thiazolo-triazole core and stabilizing the benzylidene moiety. Optimization steps:
- Temperature Control : Maintain 60–80°C during cyclization to prevent byproducts from E/Z isomerization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while methanol/water mixtures improve precipitation .
- Catalysis : Use catalytic HCl or NaOH to accelerate imine formation .
Yield improvements (e.g., 53–78% in related analogs) depend on stepwise purification via column chromatography .
Q. Q2. Which analytical techniques are most reliable for characterizing this compound’s purity and structural conformation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies E/Z isomerism in the benzylidene group (e.g., δ 7.8–8.2 ppm for olefinic protons) .
- Elemental Analysis : Validates empirical formulas (e.g., C, H, N, S within 0.3% of theoretical values) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peaks for analogs at m/z 446–524) .
- X-ray Crystallography : Resolves stereochemistry (e.g., Z-configuration dominance in thiazolo-triazole derivatives) .
Advanced Research Questions
Q. Q3. How can computational modeling predict the compound’s interactions with biological targets, such as COX-2 or LOX-5?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to COX-2’s hydrophobic pocket. Align the 4-bromophenyl group with Arg120/His90 residues .
- MD Simulations : GROMACS evaluates stability of the benzylidene-thiazole core in aqueous environments (RMSD < 2.0 Å over 100 ns) .
- QSAR Models : Correlate substituent effects (e.g., methoxy vs. nitro groups) with anti-inflammatory IC₅₀ values (e.g., 0.8–3.2 µM in analogs) .
Q. Q4. What strategies resolve contradictions in biological activity data across derivatives with varying substituents?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values of derivatives (e.g., 5a–5e in ) to identify substituent trends. For example, electron-withdrawing groups (e.g., Br) enhance cytotoxicity .
- Confounding Factor Control : Standardize assay conditions (e.g., cell lines, incubation time) to isolate substituent effects. Discrepancies in IC₅₀ between MCF-7 vs. HeLa cells may reflect target specificity .
- Structural-Activity Validation : Overlay crystal structures (e.g., 5-(3-nitrobenzylidene) derivatives) with activity cliffs to pinpoint steric clashes .
Q. Q5. How does regioselectivity in electrophilic cyclization impact the synthesis of thiazolo-triazole analogs?
Methodological Answer:
- Mechanistic Insight : Electrophilic attack at the thiazole N3 position dominates due to lower electron density (vs. triazole N1), confirmed via ¹⁵N NMR .
- Directing Groups : Substituents like 4-bromophenyl orient cyclization via steric hindrance, favoring thiazolo[3,2-b] over alternative ring systems .
- Reaction Monitoring : Use TLC with iodine vapor to track cyclization progress; Rf values shift from 0.2 (pre-cyclization) to 0.6 (post-cyclization) .
Q. Q6. What methodologies validate the compound’s stability under physiological conditions for in vivo studies?
Methodological Answer:
- pH Stability Assays : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) for 24h. HPLC monitors degradation (e.g., <10% degradation at 37°C) .
- Metabolic Profiling : Use liver microsomes to identify CYP450-mediated oxidation (e.g., hydroxylation at the methoxy group) .
- Plasma Protein Binding : Equilibrium dialysis quantifies albumin binding (e.g., 85–92% in rat plasma) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
